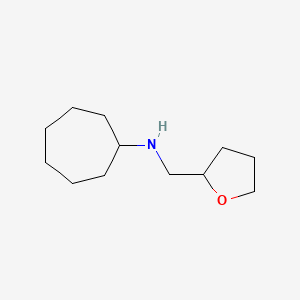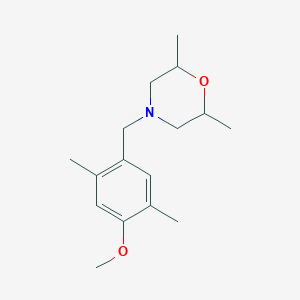![molecular formula C14H21NO3 B5092480 [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5092480.png)
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as DMPEA, is a psychoactive compound that belongs to the class of phenethylamines. This compound has gained significant attention due to its potential use in scientific research.
Mécanisme D'action
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol's binding to this receptor results in the activation of signaling pathways that lead to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been found to have various biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has also been found to have psychoactive effects such as altered perception, mood, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages for use in scientific research. It has a high potency and can be used in small doses, making it cost-effective. Additionally, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has a short half-life, allowing for precise control over the duration of its effects. However, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol also has some limitations, including its potential for abuse and the need for specialized equipment and training to handle it safely.
Orientations Futures
There are several future directions for research on [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of interest is its potential therapeutic use in the treatment of mental health disorders such as depression and anxiety. Additionally, further investigation into the mechanism of action of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol could lead to the development of new treatments for various neurological disorders. Finally, research on the potential long-term effects of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol use could provide valuable insights into its safety and potential risks.
Conclusion
In conclusion, [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, or [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, is a psychoactive compound that has gained significant attention for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol could provide valuable insights into its potential therapeutic uses and risks.
Méthodes De Synthèse
The synthesis of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine and formaldehyde. This reaction results in the formation of [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol, which can then be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
[1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used in various scientific research studies due to its potential as a psychoactive compound. It has been found to have similar effects to other phenethylamines such as mescaline and MDMA. [1-(2,3-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used in studies investigating the effects of psychoactive compounds on the brain and behavior.
Propriétés
IUPAC Name |
[1-[(2,3-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-7-3-5-11(14(13)18-2)9-15-8-4-6-12(15)10-16/h3,5,7,12,16H,4,6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZUCBZHCOSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)

![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)




![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5092486.png)
![[1-(1-benzothien-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5092493.png)